MAO-B Inhibitory Potency: 4-Hydroxy Tautomer (Target) vs. 2-Hydroxy Tautomer (Intra-Class Comparator)
The commercially supplied 4-hydroxy tautomer (target compound) inhibits human recombinant MAO-B with an IC₅₀ of 4,890 nM, whereas the regioisomeric 2-hydroxy tautomer (CID 608628) exhibits roughly 4.3-fold greater potency with an IC₅₀ of 1,130 nM under identical assay conditions [1]. This demonstrates that the tautomeric form—governed by the 4-hydroxy-2-oxo vs. 2-hydroxy-4-oxo equilibrium—directly modulates enzyme affinity, a feature not observed in non-tautomerising N-phenyl or N-alkyl quinoline-3-carboxamide analogs.
| Evidence Dimension | IC₅₀ against human recombinant MAO-B |
|---|---|
| Target Compound Data | 4,890 nM (4-hydroxy tautomer, BDBM50401983) |
| Comparator Or Baseline | 1,130 nM (2-hydroxy tautomer, BDBM50401981) |
| Quantified Difference | 4.3-fold lower potency for the 4-hydroxy form |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay; curated by ChEMBL from Northeast Ohio Medical University |
Why This Matters
Researchers aiming to modulate MAO-B for neurological applications must select the specific tautomeric form, as the commercially supplied 4-hydroxy tautomer provides a defined, lower-potency starting point suitable for fragment-based or selectivity-engineering campaigns.
- [1] BindingDB. BDBM50401983 (CHEMBL2203920) and BDBM50401981 (CHEMBL1575961). https://bindingdb.org/ (accessed 2026-05-10). View Source
